molecular formula C9H12ClN3O B1421692 6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine CAS No. 1220037-69-3

6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine

Cat. No. B1421692
CAS RN: 1220037-69-3
M. Wt: 213.66 g/mol
InChI Key: IXFSVULDICNPMQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine (COP) is an important synthetic compound that has a wide range of uses in scientific research. It has been used in various fields, including organic chemistry, biochemistry, and pharmacology. COP is a derivative of pyrazin-2-amine and is characterized by its unique combination of properties. COP has also been found to have a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazines : A general method for the synthesis of pyrazines like 6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine involves a two-stage process starting from commercially available materials. This process includes the synthesis of (6-chloro-pyrazin-2-yl)-acetic acid followed by decarboxylation and amination, providing simple access to the intended pyrazines (Colbon, Foster, Giles, Patel, & Singleton, 2008).
  • Method for Quantification : A gas chromatographic method has been developed for quantifying 6-chloro-2-(1-piperazinyl)pyrazine in biological fluids. This method employs electron capture detection and shows high specificity and sensitivity (Zacchei, Weidner, & Wishousky, 1979).

Biochemical and Biological Studies

  • Antimycobacterial Properties : Research on pyrazine derivatives, including 6-chloro variants, has demonstrated antimycobacterial properties. Such compounds have been found active against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium, providing insights into potential therapeutic applications (Zítko, Doležal, Svobodová, Vejsová, Kuneš, Kučera, & Jílek, 2011).
  • Potential Pesticide Applications : The reaction of dichloro-dicyanopyrazine with enamines and tertiary amines, which includes compounds like 6-chloro pyrazine derivatives, has shown potential for the development of pesticides (Hou, Oshida, & Matsuoka, 1993).

Material Science and Optoelectronic Applications

properties

IUPAC Name

6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSVULDICNPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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